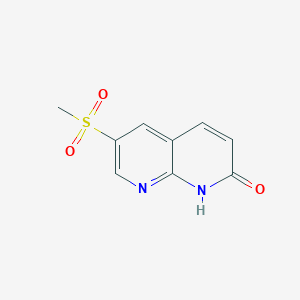

6-Methanesulfonyl-1,8-naphthyridin-2-ol

Description

Properties

Molecular Formula |

C9H8N2O3S |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

6-methylsulfonyl-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C9H8N2O3S/c1-15(13,14)7-4-6-2-3-8(12)11-9(6)10-5-7/h2-5H,1H3,(H,10,11,12) |

InChI Key |

JLANMOJGGZPNCG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=C2C(=C1)C=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 6-Methanesulfonyl-1,8-naphthyridin-2-ol, can be achieved through various methods. Some common synthetic routes include:

Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form the desired product in a single step.

Friedländer Synthesis: This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization to form the naphthyridine ring.

Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or iridium, can be used to facilitate the formation of 1,8-naphthyridines through various coupling reactions.

Industrial Production Methods

Industrial production of 1,8-naphthyridines often involves scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methanesulfonyl-1,8-naphthyridin-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the methanesulfonyl group can introduce various functional groups into the molecule .

Scientific Research Applications

6-Methanesulfonyl-1,8-naphthyridin-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methanesulfonyl-1,8-naphthyridin-2-ol involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound may also interact with DNA, leading to changes in its conformation and inhibition of replication or transcription processes .

Comparison with Similar Compounds

Research Implications and Gaps

- Antibacterial Potential: Structural parallels to Bouzard’s fluoronaphthyridines suggest untested antibacterial applications for this compound .

- Toxicity Concerns : Chlorinated analogs (e.g., CAS 646459-41-8) show acute toxicity (H302), warranting safety studies for the target compound .

- Synthetic Routes : Methanesulfonyl introduction methods, such as nucleophilic substitution or oxidation of thioethers, could be adapted from naphthalene sulfonyl chloride synthesis .

Biological Activity

6-Methanesulfonyl-1,8-naphthyridin-2-ol is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

The chemical structure of this compound can be described by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2O3S |

| Molecular Weight | 224.24 g/mol |

| IUPAC Name | 6-Methanesulfonyl-1H-1,8-naphthyridin-2-one |

| InChI | InChI=1S/C9H8N2O3S/c1-15(13,14)7-4-6-2-3-8(12)11-9(6)10-5-7/h2-5H,1H3,(H,10,11,12) |

| Canonical SMILES | CS(=O)(=O)C1=CN=C2C(=C1)C=CC(=O)N2 |

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It can bind to the active sites of specific enzymes, thereby preventing their normal function. This property is particularly relevant in the context of developing therapeutic agents against various diseases.

Case Study: Anticancer Activity

A study explored the anticancer potential of naphthyridine derivatives, including this compound. The compound was found to exhibit significant inhibitory activity against cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Its derivatives have been investigated for their effectiveness against various bacterial strains and viruses. For instance, studies have shown that certain naphthyridine derivatives possess potent antiviral activities against HIV .

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways.

- DNA Interaction : It may interact with DNA structures, leading to alterations in replication and transcription processes.

- Signal Transduction Modulation : By affecting signaling pathways within cells, it can influence cellular responses to external stimuli.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other naphthyridine derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1,8-Naphthyridine | Anticancer, antimicrobial | Parent compound |

| 2-Phenyl-1,8-naphthyridine | Potential anticancer properties | Substituent enhances activity |

| 7-Methyl-1,8-naphthyridine | Diverse medicinal applications | Increased lipophilicity |

Research Findings

Recent studies have highlighted the promising biological activities of naphthyridines. For example:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methanesulfonyl-1,8-naphthyridin-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and sulfonylation. For naphthyridine derivatives, a common approach includes:

- Step 1 : Reacting 1,8-naphthyridin-2-ol precursors with methanesulfonyl chloride under inert conditions (e.g., N₂ atmosphere) in anhydrous DMF or THF.

- Step 2 : Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to sulfonylating agent) and temperature (60–80°C) to enhance yield .

- Step 3 : Monitoring reaction progress via TLC (solvent system: ethyl acetate/hexane 3:7) and quenching with ice-water to isolate the product .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis : HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities .

- Structural Confirmation :

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and methanesulfonyl group (singlet at δ 3.2–3.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm sulfonyl oxygen geometry .

- FT-IR : Sulfonyl S=O stretching vibrations at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Q. What solubility and stability considerations are critical for this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (e.g., PBS at pH 7.4). Use co-solvents like ethanol (<5% v/v) for hydrophobic media .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 1 week) to assess hydrolytic stability. Protect from light and moisture (store at –20°C under argon) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on sulfonyl group hydrogen bonding and π-π stacking with aromatic residues .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthyridine core) with activity using ML models (Python/R) .

Q. What experimental strategies resolve contradictions in reported reaction yields for sulfonylated naphthyridines?

- Methodological Answer :

- Factorial Design : Apply a 2³ design (temperature, catalyst loading, solvent polarity) to identify critical variables .

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates .

- Comparative Analysis : Replicate literature protocols with controlled impurities (e.g., trace water) to assess reproducibility .

Q. How can researchers address instability of this compound in biological assays?

- Methodological Answer :

- Prodrug Design : Synthesize ester or amide derivatives (e.g., acetylated hydroxyl group) to enhance plasma stability .

- Encapsulation : Use liposomal formulations (e.g., DOPC/cholesterol) to protect against enzymatic degradation .

- Real-Time Monitoring : Employ LC-MS/MS to quantify degradation products in serum over 24 hours .

Q. What cross-disciplinary approaches integrate material science and pharmacology for this compound?

- Methodological Answer :

- Nanocomposite Synthesis : Embed the compound in mesoporous silica nanoparticles (pore size 3–5 nm) for controlled release .

- Electrochemical Analysis : Use cyclic voltammetry (glassy carbon electrode) to study redox behavior relevant to antioxidant activity .

- Thermal Stability : Perform TGA/DSC to assess compatibility with polymer matrices for drug-eluting implants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.